molecular formula C13H12N4 B5878347 5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile

5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile

Cat. No.: B5878347
M. Wt: 224.26 g/mol
InChI Key: PPBGGWHRRCERJT-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-[1,2,4]triazolo4,3-abenzazepin-1-ylacetonitrile is a heterocyclic compound that belongs to the class of triazolobenzazepines. These compounds are known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant properties. The unique structure of this compound, which combines a triazole ring with a benzazepine moiety, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepin-1-ylacetonitrile typically involves the following steps:

    Formation of the Benzazepine Core: The initial step involves the preparation of the benzazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzylamine with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Triazole Ring: The benzazepine intermediate is then reacted with hydrazine derivatives to form the triazole ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and formation of the triazole ring.

    Acetonitrile Substitution: Finally, the acetonitrile group is introduced through nucleophilic substitution reactions, typically using cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitrile group, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

5,6-Dihydro-4H-[1,2,4]triazolo4,3-abenzazepin-1-ylacetonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: It serves as a probe in biological studies to understand its interaction with various biomolecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

    Industry: It is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-[1,2,4]triazolo4,3-abenzazepin-1-ylacetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. It may interact with gamma-aminobutyric acid (GABA) receptors, serotonin receptors, and other central nervous system receptors.

    Pathways Involved: By modulating the activity of these receptors and enzymes, the compound can influence neurotransmitter levels and signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-[1,2,4]triazolo4,3-abenzodiazepines : These compounds share a similar core structure but differ in the substitution pattern and functional groups.
  • 8-Alkoxy-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine derivatives : These derivatives have variations in the alkoxy group, which can influence their pharmacological properties.

Uniqueness

5,6-Dihydro-4H-[1,2,4]triazolo4,3-abenzazepin-1-ylacetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-(5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-8-13-16-15-12-7-3-5-10-4-1-2-6-11(10)17(12)13/h1-2,4,6H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBGGWHRRCERJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C(=NN=C3CC#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile
Reactant of Route 2
5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile
Reactant of Route 3
5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile
Reactant of Route 4
5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile
Reactant of Route 5
5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile
Reactant of Route 6
5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile

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